molecular formula C12H14O B1266229 2-Butylbenzofuran CAS No. 4265-27-4

2-Butylbenzofuran

Cat. No. B1266229
CAS RN: 4265-27-4
M. Wt: 174.24 g/mol
InChI Key: OVJKFJDEVKABNF-UHFFFAOYSA-N
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Patent
US07592477B2

Procedure details

To a solution of DMF (59 g, 0.805 mol) in anhydrous DCM (300 mL) was added slowly at 0° C. under N2 atmosphere phosphorous oxy-chloride (123 g, 0.84 mol). The mixture was stirred at rt for 2 h. To this was added slowly 2-butyl-1-benzofuran (35 g, 0.21 mol) in anhydrous DCM (100 mL). The reaction mixture was slowly heated to 60° C. for 72 h, cooled to rt and poured into ice and extracted with EtOAc. The organic layer was washed with water, brine and dried over MgSO4. The solvent was removed under vacuum and the crude product purified by column chromatography over silica gel (PetEther/EtOAc) to give 2-butyl-1-benzofuran-3-carbaldehyde (30 g, 74%) as a light brown liquid.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[CH2:11]([C:15]1[O:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[CH:19]=1)[CH2:12][CH2:13][CH3:14]>C(Cl)Cl>[CH2:11]([C:15]1[O:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[C:19]=1[CH:4]=[O:5])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
123 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(CCC)C=1OC2=C(C1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated to 60° C. for 72 h
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product purified by column chromatography over silica gel (PetEther/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1C=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.